molecular formula C16H12F3N3O2 B2792514 1-(2-Oxoindolin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1207055-85-3

1-(2-Oxoindolin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2792514
CAS No.: 1207055-85-3
M. Wt: 335.286
InChI Key: YCHPDQRKBZLDRK-UHFFFAOYSA-N
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Description

1-(2-Oxoindolin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic small molecule designed for oncology research, incorporating a hybrid pharmacophore strategy that conjugates a 2-oxoindolinyl heterocycle with a ureido functionality. This molecular architecture is inspired by clinically approved anticancer agents like Sunitinib and Regorafenib, which utilize similar structural motifs to achieve potent biological activity . The compound is intended for use in biochemical and cellular assays to investigate novel targeted cancer therapies. The primary research application of this compound is in the study of kinase inhibition, particularly targeting pathways critical for cancer cell proliferation and survival. Research on structurally analogous molecules has demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis . The incorporation of the 2-trifluoromethylphenyl group adjacent to the urea moiety is a strategic feature known to enhance binding affinity and metabolic stability in kinase-targeted compounds . From a mechanistic perspective, this compound enables researchers to study apoptosis induction in cancer cell models. Compounds sharing this structural framework have been shown to activate intrinsic mitochondrial apoptotic pathways, evidenced by decreased expression of anti-apoptotic Bcl-2 protein alongside enhanced expression of pro-apoptotic Bax, cytochrome C, p53, caspase-3, and caspase-9 . Additionally, such compounds can disrupt cell cycle progression, particularly through alteration of the Sub-G1 phase and arrest at the G2-M stage . In vitro assessment of similar derivatives has revealed broad-spectrum antitumor activity against various cancer cell lines, including colon, breast, and pancreatic carcinomas . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-oxo-1,3-dihydroindol-5-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c17-16(18,19)11-3-1-2-4-13(11)22-15(24)20-10-5-6-12-9(7-10)8-14(23)21-12/h1-7H,8H2,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHPDQRKBZLDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxoindolin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the reaction of 2-oxoindoline-5-carboxylic acid with 2-(trifluoromethyl)aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The resulting intermediate is then treated with a urea derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of alternative coupling reagents, solvents, and reaction conditions to scale up the process efficiently. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxoindolin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pan-Tropomyosin Receptor Kinase Inhibition :
    The compound has been identified as a potent and selective inhibitor of pan-tropomyosin receptor kinases (TRKs). Research indicates that it exhibits antiproliferative effects in cellular assays, with IC50 values as low as 7 nM for various TRK fusion proteins such as Tel-TrkC, Tel-TrkB, and Tel-TrkA . This suggests potential applications in treating cancers driven by TRK fusions.
  • Antimycobacterial Activity :
    A study explored the structure–activity relationship of compounds related to 1-(2-Oxoindolin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea, revealing promising antimycobacterial properties against Mycobacterium tuberculosis. The compound demonstrated favorable pharmacokinetic profiles in vivo, indicating its potential for further development as an antitubercular agent .
  • Anticonvulsant Activity :
    Related derivatives have shown anticonvulsant activity in preclinical models. The synthesis of various derivatives based on the oxoindole framework has been linked to significant reductions in seizure frequency, suggesting that modifications to the core structure can enhance therapeutic efficacy against epilepsy .

Table 1: Summary of Biological Activities

Activity TypeCompound/DerivativeIC50/Activity LevelReference
TRK InhibitionGNF-5837 (related structure)7 nM (Tel-TrkC)
AntimycobacterialVarious derivativesMIC90 = 0.922 μM
Anticonvulsant(Z)-4-(2-oxoindolin-3-ylideneamino)...Significant reduction

Case Study: GNF-5837

GNF-5837 has been extensively studied for its role as a TRK inhibitor. It was found to effectively inhibit cell proliferation in TRK-driven cancer models, highlighting its potential as a targeted therapy in oncology .

Mechanism of Action

The mechanism of action of 1-(2-Oxoindolin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s closest analogs in the evidence share the urea core and trifluoromethylphenyl group but differ in substituents:

Compound ID/Name Key Substituents Molecular Weight (ESI-MS) Yield (%) Source
1-(2-Oxoindolin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea (Target) 2-Oxoindolin-5-yl, 2-(trifluoromethyl)phenyl Not reported
M64HCl Pyridin-4-yl, morpholino, dimethylaminoethyl ~548 g/mol (calculated) Quantitative
1-(4-Cyanophenyl)-3-(2-(trifluoromethyl)phenyl)urea (6j) 4-Cyanophenyl, 2-(trifluoromethyl)phenyl 306.1 [M+H]+ 83.4
1-(2-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11j) Thiazolyl-piperazinyl-hydrazinyl, 2-(trifluoromethyl)phenyl 534.1 [M+H]+ 88.1
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11k) Chloro-trifluoromethylphenyl, thiazolyl-piperazinyl-hydrazinyl 568.2 [M+H]+ 88.0
1-(3-Fluorophenyl)-3-(2-(trifluoromethyl)phenyl)urea (AZ1) 3-Fluorophenyl, 2-(trifluoromethyl)phenyl Not reported

Key Observations :

  • Substituent Complexity: The target lacks the extended heterocyclic systems (e.g., thiazolyl-piperazinyl in 11j/k or pyridinyl-morpholino in M64HCl) seen in analogs, which may reduce solubility but improve membrane permeability.
  • Trifluoromethyl Positioning : The 2-(trifluoromethyl)phenyl group is conserved across analogs (e.g., 6j, AZ1), suggesting its importance in hydrophobic interactions or metabolic resistance.
  • Synthetic Accessibility : High yields (>80%) for simpler analogs like 6j contrast with lower yields (~52–55%) for chloromethyl-thiazolyl derivatives (8j/k) .
Solubility and Stability :
  • M64HCl : The hydrochloride salt form enhances water solubility, critical for oral bioavailability .
  • Thiazolyl-Piperazinyl Derivatives (11j/k) : Bulky substituents likely reduce solubility but improve target engagement (e.g., kinase inhibition via piperazinyl-hydrazinyl motifs) .
  • Target Compound : The 2-oxoindolin group may introduce hydrogen-bonding capacity but could limit aqueous solubility compared to M64HCl.
SAR (Structure-Activity Relationship) Insights
  • Urea Linkage : Essential for hydrogen bonding; removal or replacement (e.g., with amides) reduces activity in analogs like 11a–o .
  • Trifluoromethyl Group : Positional isomerism (2- vs. 3- or 4-) affects target selectivity. For example, 11j (2-CF3) vs. 11e (3-CF3) shows distinct ESI-MS profiles and yields .

Biological Activity

1-(2-Oxoindolin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and inhibition of key enzymes involved in metabolic pathways. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and pharmacological profiles.

Chemical Structure and Properties

The compound's structure features an oxoindole moiety linked to a trifluoromethylphenyl group via a urea linkage. This configuration is significant as it influences the compound's interaction with biological targets.

Molecular Formula

  • Molecular Formula : C16H12F3N3O2
  • Molecular Weight : 353.28 g/mol

Biological Activity Overview

The biological activities of this compound primarily include:

  • Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) : This enzyme plays a crucial role in tryptophan metabolism and is a target for cancer immunotherapy.
  • Antitumor Activity : The compound has shown potential in inhibiting tumor growth in various cancer models.

The mechanism through which this compound exerts its effects involves:

  • IDO1 Inhibition : By inhibiting IDO1, the compound disrupts the catabolism of tryptophan, leading to reduced levels of immunosuppressive metabolites such as kynurenine. This action enhances T-cell responses against tumors .
  • Interaction with Kinases : The oxoindole scaffold is known to interact with various kinases, including VEGFR and PDGFR, which are critical in tumor angiogenesis and proliferation .

Structure-Activity Relationships (SAR)

Recent studies have explored the SAR of compounds related to the oxoindole structure. Modifications at various positions significantly affect biological activity:

CompoundR GroupIC50 (nM)% Inhibition at 1.0 μM
Sunitinib-151.894.5
7-SO₂N(CH₂CH₂Cl)₂23.794.4
13-OMe47.892.9
14-OH25.993.6
15-SH14.696.4

This table illustrates how specific substituents can enhance or diminish the inhibitory potency against targets like VEGFR and PDGFR, emphasizing the importance of structural modifications for optimizing therapeutic efficacy .

Case Studies

Several studies have documented the efficacy of similar compounds in preclinical models:

  • Study on IDO1 Inhibition : A series of phenyl urea derivatives were synthesized and evaluated for IDO1 inhibition, revealing that certain modifications led to IC50 values as low as 0.1 μM, indicating potent inhibitory activity against IDO1 without affecting TDO activity .
  • Antitumor Efficacy in Xenograft Models : Compounds related to the oxoindole structure demonstrated significant tumor growth inhibition in xenograft models, showcasing their potential as therapeutic agents .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the viability of compounds for clinical use:

  • Bioavailability : Some derivatives have shown high oral bioavailability (up to 87%), which is crucial for effective treatment regimens.
  • Toxicity Profiles : Preliminary assessments indicate that modifications can lead to varying toxicity levels; thus, careful evaluation is necessary during drug development .

Q & A

Q. What are the key synthetic routes for preparing 1-(2-oxoindolin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxoindoline core via cyclization of substituted anilines or condensation reactions.
  • Step 2 : Urea linkage formation by reacting 2-oxoindolin-5-amine with 2-(trifluoromethyl)phenyl isocyanate under inert conditions (e.g., dry THF or DCM at 0–25°C).
  • Purification : Column chromatography or recrystallization to achieve >95% purity . Characterization relies on 1H/13C NMR for functional group verification and HPLC-MS for purity assessment. For crystalline intermediates, X-ray crystallography (using SHELX software for refinement) confirms stereochemistry .

Q. Which spectroscopic techniques are most effective for resolving structural ambiguities in this compound?

  • Nuclear Overhauser Effect (NOE) NMR : Resolves spatial proximity of the trifluoromethylphenyl and oxoindolin moieties.
  • 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons, critical for distinguishing regioisomers.
  • IR Spectroscopy : Confirms urea C=O stretching (~1640–1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/peptide substrates. IC50 values are calculated via dose-response curves.
  • Cellular Viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116, MCF-7) with 72-hour exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (toluene) for selectivity.
  • Catalysis : Employ Pd-catalyzed coupling for aryl halide intermediates (e.g., Suzuki-Miyaura for indoline derivatives).
  • Process Optimization : Transition from batch to continuous flow reactors to enhance mixing and reduce byproducts .

Q. What computational methods validate electronic properties and predict SAR?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G*) to assess electrophilicity of the urea group.
  • Molecular Dynamics (MD) : Simulate binding modes to targets (e.g., kinases) using AMBER or GROMACS.
  • QSAR Models : Correlate substituent effects (e.g., CF3 vs. Cl) with bioactivity using partial least squares regression .

Q. How can conflicting bioactivity data between similar analogs be resolved?

  • Meta-Analysis : Compare datasets across analogs (e.g., 1-(3-chlorophenyl)-3-(2-morpholinophenyl)urea vs. 1-(2-oxoindolin-5-yl) derivatives).
  • Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions.
  • Crystallography : Resolve binding site discrepancies (e.g., trifluoromethyl vs. methoxy groups altering hydrogen-bond networks) .

Q. What strategies mitigate stability issues during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the urea bond.
  • Excipient Screening : Add stabilizers (e.g., trehalose) in aqueous formulations to reduce aggregation .

Q. How do substituent modifications influence target selectivity?

  • Case Study : Replacing the trifluoromethyl group with methoxy reduces steric hindrance, enhancing kinase binding (e.g., CDK2 vs. CDK4 selectivity).
  • Electron-Withdrawing Effects : Fluorine atoms increase urea’s hydrogen-bond acceptor capacity, improving affinity for ATP-binding pockets .

Methodological Resources

  • Synthetic Protocols : Multi-step organic synthesis guidelines from PubChem .
  • Crystallography Tools : SHELX suite for structural refinement .
  • Computational Software : Gaussian (DFT), AutoDock (molecular docking) .

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